7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
Description
Properties
IUPAC Name |
7-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKOZHDSGAHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240120 | |
| Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174671-93-3 | |
| Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174671-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Fluorobenzo C 1 2 Oxaborol 1 3h Ol and Structural Analogues
Foundational Synthetic Routes to Benzo[c]researchgate.netnih.govoxaboroles
The construction of the core benzo[c] researchgate.netnih.govoxaborole heterocycle serves as the essential first step before the introduction of specific functionalities like fluorine. These foundational routes are designed to be robust and versatile, allowing for the preparation of a wide array of substituted analogues.
A prevalent and classical approach to synthesizing the benzoxaborole core involves the reaction of ortho-lithiated benzyl (B1604629) derivatives with borate (B1201080) esters. nih.gov This method leverages the generation of a potent nucleophile through ortho-directed metalation, which then attacks the electrophilic boron center of a borate ester, such as trimethyl borate or triisopropyl borate.
The general pathway begins with an ortho-substituted toluene, typically bearing a directing group like a protected hydroxymethyl or an alkoxymethyl group. This substrate undergoes a metal-halogen exchange or direct deprotonation with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) to form a highly reactive organolithium intermediate. nsf.gov This intermediate is then quenched with an electrophilic boron source, most commonly a borate ester. nih.govresearchgate.net The resulting boronate ester is subsequently hydrolyzed under acidic conditions, which also facilitates the cyclization to yield the final 1-hydroxybenzo[c] researchgate.netnih.govoxaborole structure. nsf.gov The choice of organometallic reagent and borate ester can be tailored to optimize yield and purity for various substrates. nih.govresearchgate.net
Table 1: Key Reagents in Organometallic Route to Benzoxaboroles
| Reagent Type | Examples | Role in Synthesis |
|---|---|---|
| Organometallic Reagent | n-Butyllithium, sec-Butyllithium, Grignard Reagents | Generation of carbanion for nucleophilic attack |
| Borate Ester | Trimethyl borate, Triisopropyl borate, Bis(pinacolato)diboron (B136004) | Electrophilic boron source |
| Starting Material | Ortho-substituted toluenes (e.g., 2-bromobenzyl alcohol) | Provides the benzene (B151609) ring and methylene (B1212753) bridge |
| Quenching/Cyclization | Acidic workup (e.g., HCl, H₂SO₄) | Hydrolysis of boronate ester and intramolecular cyclization |
This lithiation-borylation sequence is a powerful tool for assembling the core scaffold, providing a direct and relatively high-yielding pathway to various benzoxaborole derivatives. nih.govnsf.gov
Alternative strategies for forming the benzoxaborole ring system involve intramolecular cyclization of pre-functionalized precursors. These methods often rely on the formation of a key C-O or B-O bond in the final ring-closing step. One such approach is the dehydrogenative cyclization of 2-arylbenzoic acids or related substrates. rsc.org While not directly applied to benzoxaboroles in all cited literature, the principle involves an oxidative coupling that forms the heterocyclic ring, often driven by transition-metal catalysts or photoelectrochemical systems. rsc.org
For benzoxaboroles specifically, a common intramolecular approach starts with a 2-formylphenylboronic acid or a 2-(hydroxymethyl)phenylboronic acid. In the case of 2-(hydroxymethyl)phenylboronic acid, a simple dehydration reaction, often promoted by heating or a mild acid catalyst, can induce cyclization to the benzoxaborole. This process is essentially a condensation reaction where the boronic acid and alcohol functionalities on the same molecule react to form the cyclic boronic ester. This method is advantageous as it starts from a single, advanced intermediate and can be a very clean and efficient transformation.
These cyclization strategies highlight the versatility in synthetic design, allowing for the construction of the benzoxaborole core from different types of precursors, which can be advantageous depending on the availability of starting materials and the desired substitution patterns. nih.gov
Strategic Incorporations of Fluorine
The introduction of fluorine into the benzoxaborole scaffold can significantly modulate the compound's physicochemical and biological properties. nih.gov The position of the fluorine atom is critical, and thus, regioselective fluorination strategies are of high importance. Synthesizing 7-Fluorobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol requires a method that precisely controls the placement of the fluorine and boron functionalities on the aromatic ring.
One advanced strategy for creating fluorinated organoboron compounds is the selective C-F bond activation of polyfluorinated arenes. nih.gov This "defluoroborylation" approach begins with a readily available polyfluorinated aromatic compound and replaces a single fluorine atom with a boryl group. This transformation can be achieved using photocatalysis in conjunction with a hydrogen atom transfer catalyst, offering a transition-metal-free option. nih.gov The regioselectivity of this process can be complementary to traditional transition-metal-catalyzed methods. nih.gov Once the fluorinated arylboron intermediate is formed, it can be carried forward through cyclization steps, similar to those described in foundational routes, to yield the desired fluorinated benzoxaborole. This method is particularly powerful for accessing substitution patterns that might be difficult to achieve through other means.
Perhaps the most direct and widely used method for preparing fluorinated benzoxaboroles involves the borylation of an aromatic substrate that already contains the fluorine atom in the desired position. brighton.ac.uk For the synthesis of the 7-fluoro analogue, a suitable starting material would be a 1,2,3-trisubstituted benzene ring, for example, 3-fluoro-2-methylbenzyl bromide.
The synthesis proceeds by first converting this pre-fluorinated substrate into an organometallic reagent, followed by reaction with a borate ester, mirroring the foundational strategy described in section 2.1.1. nsf.gov Alternatively, modern cross-coupling reactions, such as palladium-catalyzed Miyaura borylation, can be employed. researchgate.net This involves reacting a pre-fluorinated aryl halide (e.g., 2-chloro-6-fluorotoluene (B1346809) derivative) with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a ligand. researchgate.net This method offers excellent functional group tolerance and high yields, making it a preferred route in many complex syntheses.
Table 2: Comparison of Fluorine Incorporation Strategies
| Strategy | Starting Material | Key Transformation | Advantages |
|---|---|---|---|
| Defluoroborylation | Polyfluoroarene | Selective C-F bond activation and borylation | Access to unique substitution patterns; utilizes readily available starting materials |
| Borylation of Pre-fluorinated Substrate | Fluorinated aryl halide/triflate | Organometallic formation or Pd-catalyzed cross-coupling | High regioselectivity; direct and predictable route |
| Direct Fluorination | Benzoxaborole precursor | Electrophilic or nucleophilic fluorination | Late-stage functionalization, useful for radiolabeling |
A third strategy involves introducing the fluorine atom at a late stage of the synthesis, onto a pre-formed organoboron compound or the benzoxaborole ring itself. brighton.ac.ukrsc.org This approach is particularly valuable for synthesizing analogues for structure-activity relationship studies or for introducing isotopes like ¹⁸F for PET imaging. brighton.ac.uk
The direct fluorination of aryl organoboron compounds, such as arylboronic acids or aryl trifluoroborates, can be accomplished using either electrophilic or nucleophilic fluorinating agents. For instance, copper-mediated fluorination of aryl trifluoroborates using a nucleophilic source like potassium fluoride (B91410) (KF) has been developed. brighton.ac.uk Electrophilic fluorinating agents, such as Selectfluor, can also be used, although regioselectivity can be a challenge and often requires directing groups on the substrate. This late-stage functionalization provides flexibility but requires careful optimization to control the position of the incoming fluorine atom. nih.gov
Borofluorination Reactions of Unsaturated Hydrocarbons
Borofluorination is a synthetic transformation that introduces both a boron and a fluorine atom across an unsaturated carbon-carbon bond (an alkene or alkyne). While not a direct route to aromatic systems like benzoxaboroles, this reaction is a powerful tool for creating highly functionalized fluorinated organoboron compounds, which can serve as versatile building blocks for more complex structures. The reaction typically involves the reaction of an unsaturated hydrocarbon with a diboron (B99234) reagent and a fluoride source, often mediated by a metal catalyst. The resulting vinyl or allyl boronic esters containing a fluorine atom are valuable intermediates in organic synthesis, amenable to subsequent cross-coupling reactions to build more elaborate molecular frameworks.
Emerging and Catalytic Synthesis Approaches
Recent progress in organic synthesis has led to the development of novel methods for constructing organoboron compounds. These emerging strategies, including photoinduced transformations, electrochemical methods, and various catalytic protocols, offer significant advantages over classical approaches. They often proceed under milder conditions, exhibit higher functional group tolerance, and provide access to unique chemical reactivity, thereby enabling the efficient synthesis of complex molecules like substituted benzoxaboroles.
Photoinduced borylation has emerged as a powerful and convenient method for synthesizing organoboron compounds. These reactions harness the energy of visible light to generate reactive intermediates, enabling carbon-boron bond formation under mild conditions. Photoredox catalysis, using either transition metal complexes or organic dyes, is a common strategy.
A key application relevant to the synthesis of fluorinated benzoxaboroles is the photoinduced borylation of aryl halides. In some metal-free systems, visible light irradiation promotes the formation of a donor-acceptor complex between a nitrogen-containing heterocycle, a boron source like bis(pinacolato)diboron (B₂pin₂), and an amine. This excited-state complex is a potent reducing agent capable of activating aryl halides through a single-electron transfer (SET) mechanism, leading to the generation of an aryl radical that is subsequently trapped by the boron reagent. This approach is notable for its operational simplicity and tolerance of various functional groups, including unprotected hydroxyl and amine groups, which is advantageous for synthesizing functionalized benzoxaborole precursors.
| Catalyst/System | Boron Source | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Thiolate catalyst | B₂pin₂ | Substituted Arenes | Forms a donor-acceptor complex between thiolate/B₂pin₂. | |
| Nitrogen Heterocycle / NEt₃ | B₂pin₂ | Aryl Halides (Br, Cl) | Metal-free; proceeds via an in-situ formed donor-acceptor complex under visible light. | |
| Transition Metal or Organic Photocatalysts | Various | Arenes, Alkanes, Aryl Halides | Broad scope of transformations via SET or triplet-energy transfer mechanisms. |
Electrochemical synthesis represents a green and sustainable alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. This approach has recently been applied to the formation of carbon-boron bonds. While the direct electrochemical synthesis of benzoxaboroles is still an emerging area, related methods demonstrate significant potential.
For instance, the electrochemical hydroboration of alkynes has been developed as a metal-catalyst- and hydride-source-free method. This process utilizes the anodic oxidation of an in-situ formed borate species from a boron source like B₂Pin₂. This oxidation generates a boryl radical, which then adds to the alkyne, leading to the formation of a vinylboronate product after subsequent reaction steps. The use of inexpensive stainless steel electrodes and the avoidance of chemical oxidants make this a cost-effective and environmentally benign process. Such electrochemical strategies for generating boryl radicals could foreseeably be adapted for the borylation of aromatic precursors relevant to benzoxaborole synthesis.
To circumvent the cost and potential product contamination associated with transition metals, significant effort has been directed toward developing transition-metal-free borylation methods. These protocols are often more environmentally friendly and economically advantageous.
One major strategy involves the borylation of aryl halides or the direct C-H borylation of heteroarenes without a metal catalyst. These reactions can proceed through various mechanisms. For example, some methods for the borylation of aryl bromides utilize a simple diboron source like bis-boronic acid (BBA) in the presence of a strong base such as potassium tert-butoxide (t-BuOK). These reactions are thought to proceed via a radical pathway. Another approach is the nucleophilic borylation of dienes, which can produce triborated compounds without any metal assistance. These transition-metal-free methods represent a significant advancement in the synthesis of arylboronic acids, which are the pivotal precursors for benzoxaborole synthesis.
| Methodology | Boron Source | Substrate | Key Conditions | Reference |
|---|---|---|---|---|
| Radical Borylation | Bis-boronic acid (BBA) | Aryl Bromides | t-BuOK (base), mild temperature | |
| Nucleophilic Borylation | - | 1,3-Dienes | Metal-free nucleophilic addition | |
| C-H Borylation | Various | Heteroarenes | Often involves electrophilic substitution or frustrated Lewis pair chemistry |
A more advanced and powerful strategy in organoboron chemistry involves the catalyst-promoted 1,2-metalate shift. This process is a type of rearrangement where an organic group migrates from a boron 'ate' complex to an adjacent atom. While this reaction can occur thermally, the addition of an external catalyst can dramatically accelerate the process and enable new transformations.
The general mechanism involves the formation of a tetracoordinate boronate 'ate' complex by adding a nucleophile to a tri-coordinate organoborane. In the presence of a suitable catalyst, such as a Lewis acid or a transition metal complex, a 1,2-migration of a group from the boron to an adjacent carbon is facilitated. This rearrangement results in the formation of a new carbon-carbon bond while retaining a versatile organoboron functional group in the product molecule. This methodology provides a sophisticated way to build molecular complexity and can be employed to construct chiral organic building blocks stereoselectively. For instance, palladium catalysts can promote the "vinylidenation" of aryl boronic esters via a metal-activated 1,2-boronate rearrangement, showcasing a powerful method for elaborating organoboron structures.
The rapid construction of complex molecules from simple starting materials is a central goal of modern synthesis. Iterative synthesis strategies using organoboron reagents have become a powerful platform to achieve this. These methods allow for the controlled, sequential formation of multiple carbon-carbon bonds.
One approach relies on the in situ preparation of reactive, transient boronic acids. For example, flow-generated diazo compounds can react with a starting boronic acid to form a new, more complex transient boronic acid. This new species can then be trapped with another diazo compound or a different electrophile in a sequential manner, allowing for the formation of up to three new C-C bonds in a single, controlled process. This method avoids the use of precious metals and allows for the rapid diversification of molecular structures.
An alternative strategy employs stable, protected boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates. The MIDA group reversibly protects the boronic acid, rendering it inert to cross-coupling conditions. A selective deprotection step can then reveal the reactive boronic acid, which can participate in a cross-coupling reaction. By using bifunctional building blocks containing both a halide and a MIDA boronate, a cycle of coupling, deprotection, and subsequent coupling can be performed iteratively. This "Iterative Cross-Coupling" (ICC) platform enables the programmed, automated synthesis of complex small molecules from a set of simple building blocks.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹¹B, ¹⁹F)
Detailed ¹H, ¹³C, ¹¹B, and ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 7-Fluorobenzo[c] nih.govcgiar.orgoxaborol-1(3h)-ol are not available in the reviewed literature.
Two-Dimensional NMR Techniques (COSY, HMBC, TOCSY, ROESY) for Connectivity and Stereochemistry
Published data from 2D NMR experiments (COSY, HMBC, TOCSY, ROESY), which would be used to confirm the connectivity and stereochemistry of the molecule, could not be located.
Variable Temperature (VT) and Exchange Spectroscopy (EXSY) NMR for Dynamic Processes
There is no available information regarding VT or EXSY NMR studies on this compound to investigate any potential dynamic processes.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
The UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound have not been reported.
High-Resolution Mass Spectrometry and Elemental Analysis
While the molecular formula is known, the precise mass measurement from high-resolution mass spectrometry to confirm the elemental composition is not published.
X-ray Crystallographic Studies
X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of 7-Fluorobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol, commonly known as tavaborole (B1682936). These studies provide definitive data on its molecular geometry, bond lengths, bond angles, and the packing of molecules within the crystal lattice. The crystallographic data for tavaborole is available in the Cambridge Structural Database (CSD) under the reference codes IKACUT, corresponding to data collected at 100 K, and IKACUT01 for data collected at room temperature.
The single-crystal X-ray diffraction analysis of tavaborole reveals a planar benzoxaborole ring system. The boron atom is tricoordinate, adopting a trigonal planar geometry within the oxaborole ring. This structural analysis is crucial for understanding the molecule's interaction with its biological targets.
Detailed crystallographic data for tavaborole is presented in the tables below.
Crystal Data and Structure Refinement for 7-Fluorobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol
| Parameter | Value |
| Empirical Formula | C₇H₆BFO₂ |
| Formula Weight | 151.93 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.545(3) Å |
| b | 6.898(3) Å |
| c | 12.162(5) Å |
| α | 90° |
| β | 103.69(3)° |
| γ | 90° |
| Volume | 614.1(4) ų |
| Z | 4 |
| Calculated Density | 1.643 Mg/m³ |
Selected Bond Lengths for 7-Fluorobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol
| Atoms | Length (Å) |
| B(1)-O(1) | 1.371(2) |
| B(1)-O(2) | 1.375(2) |
| B(1)-C(1) | 1.543(2) |
| F(1)-C(4) | 1.358(1) |
| O(2)-C(7) | 1.465(2) |
| C(1)-C(2) | 1.396(2) |
| C(1)-C(6) | 1.398(2) |
Selected Bond Angles for 7-Fluorobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol
| Atoms | **Angle (°) ** |
| O(1)-B(1)-O(2) | 114.2(1) |
| O(1)-B(1)-C(1) | 124.5(1) |
| O(2)-B(1)-C(1) | 121.3(1) |
| B(1)-O(2)-C(7) | 108.9(1) |
| C(2)-C(1)-B(1) | 129.8(1) |
| C(6)-C(1)-B(1) | 121.9(1) |
| F(1)-C(4)-C(3) | 118.6(1) |
| F(1)-C(4)-C(5) | 118.5(1) |
The crystal packing of tavaborole is characterized by intermolecular hydrogen bonds. Specifically, the hydroxyl group on the boron atom acts as a hydrogen bond donor, while one of the oxygen atoms of a neighboring molecule acts as an acceptor, leading to the formation of supramolecular assemblies. These interactions, along with C-H···F interactions, play a significant role in stabilizing the crystal structure. The formation of cocrystals of tavaborole with coformers containing 4-pyridyl groups has also been demonstrated, where the primary interaction is a (B)OH···Npyr hydrogen bond.
Computational and Theoretical Investigations
Electronic Structure and Bonding Analysis
The electronic architecture of a molecule dictates its fundamental chemical and physical properties. For 7-Fluorobenzo[c] researchgate.netmdpi.comoxaborol-1(3H)-ol, computational methods are employed to dissect its bonding, aromaticity, and reactivity patterns.
Molecular Orbital (MO) and Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity
Molecular Orbital (MO) theory is a cornerstone of understanding chemical bonding, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. In the case of 7-Fluorobenzo[c] researchgate.netmdpi.comoxaborol-1(3H)-ol, MO analysis would reveal the distribution and energies of its electrons, particularly those in the π-system of the fused aromatic ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.
To quantify the aromaticity of the benzene (B151609) ring within the benzoxaborole scaffold, Nucleus-Independent Chemical Shift (NICS) calculations are a standard and effective tool. Aromatic compounds exhibit a diatropic ring current when placed in a magnetic field, which induces a negative (shielding) NICS value in the center of the ring. Studies on fluorinated benzene derivatives have shown that fluorine, as an electron-withdrawing group, can modulate the electron density and delocalization within the ring, thereby influencing its aromaticity. researchgate.net While specific NICS calculations for 7-Fluorobenzo[c] researchgate.netmdpi.comoxaborol-1(3H)-ol are not extensively documented in the literature, it is anticipated that the fluorine substituent would lead to a slight decrease in the aromatic character of the benzene ring compared to the unsubstituted parent compound.
Elucidation of Lewis Acidity and Electrophilic/Nucleophilic Behavior
The boron atom in 7-Fluorobenzo[c] researchgate.netmdpi.comoxaborol-1(3H)-ol possesses a vacant p-orbital, rendering it a Lewis acid—an electron pair acceptor. The acidity of benzoxaboroles is a key feature influencing their biological activity. The pKa value for 7-fluorobenzoxaborole has been reported to be 7.42. mdpi.com This is notably higher than other fluoro-substituted benzoxaboroles, where the fluorine is at other positions on the aromatic ring, which tend to have lower pKa values (e.g., 6.36-6.97). mdpi.com This suggests that the placement of the fluorine atom at the 7-position has a unique electronic influence on the boron center's acidity. The electronic effects of substituents on the aromatic ring of benzoxaboroles have been shown to follow a Hammett relationship with their measured pKa values, indicating that the stability of the resulting anionic tetrahedral boronate species is key to the compound's acidity. nih.gov
The electrophilic and nucleophilic behavior of the molecule can be further rationalized through computational parameters. The electrophilicity index (ω) provides a quantitative measure of a molecule's ability to accept electrons. Conversely, nucleophilicity can be assessed by considering the HOMO energy and local softness indices. For 7-Fluorobenzo[c] researchgate.netmdpi.comoxaborol-1(3H)-ol, the electron-withdrawing nature of the fluorine atom is expected to enhance the electrophilicity of the boron center, making it more susceptible to nucleophilic attack.
Density Functional Theory (DFT) for Molecular and Electronic Properties
DFT studies on related benzoxaboroles have been used to interpret experimental data, such as solid-state NMR spectra, and to understand intermolecular interactions in the crystalline state. Furthermore, DFT can be employed to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
| Property | Description | Typical Computational Output |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Bond lengths, bond angles, dihedral angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Energy value (in eV or Hartrees). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Energy value (in eV or Hartrees). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Energy value (in eV or Hartrees). |
| Dipole Moment | A measure of the polarity of the molecule. | Vector components and total magnitude (in Debye). |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Charge value for each atom. |
Conformational Landscapes and Dynamic Processes
Molecules are not static entities but rather exist as an ensemble of different conformations. Computational methods are invaluable for exploring the conformational landscapes and dynamic processes of molecules like 7-Fluorobenzo[c] researchgate.netmdpi.comoxaborol-1(3H)-ol.
Computational Modeling of Conformational Variability
The five-membered oxaborole ring in 7-Fluorobenzo[c] researchgate.netmdpi.comoxaborol-1(3H)-ol is largely planar, but the exocyclic B-OH group can exhibit rotational freedom. Computational modeling, often using DFT, can be used to map the potential energy surface associated with the rotation of this hydroxyl group. This helps to identify the most stable conformations and the energy barriers between them.
For substituted phenylboronic acids, which are structurally related to benzoxaboroles, conformational analysis has revealed the importance of intramolecular interactions, such as hydrogen bonding, in determining the preferred geometry. beilstein-journals.org In 7-Fluorobenzo[c] researchgate.netmdpi.comoxaborol-1(3H)-ol, the interaction between the fluorine atom and the hydroxyl group could influence the conformational preferences, although a direct intramolecular hydrogen bond is unlikely due to the geometry.
Theoretical Examination of Reversible Hydrolysis of the B-Heteroatom Bond
The B-O bond within the oxaborole ring is a key functional feature. The reversible hydrolysis of this bond is a critical aspect of the chemistry of benzoxaboroles, particularly in aqueous environments. Theoretical studies can elucidate the mechanism of this hydrolysis reaction, identifying transition states and calculating activation energies.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a microscopic view of reaction pathways, transition states, and intermediates that are often difficult to observe experimentally. For 7-Fluorobenzo[c] scispace.comnih.govoxaborol-1(3H)-ol, these methods are crucial for understanding its reactivity, particularly in boron-mediated transformations and addition reactions.
Pathways of Boron-Mediated Organic Transformations
The boron atom in 7-Fluorobenzo[c] scispace.comnih.govoxaborol-1(3H)-ol plays a central role in its chemical reactivity. Computational studies, often employing Density Functional Theory (DFT), can map out the potential energy surfaces of reactions involving this compound. These studies can elucidate the mechanisms of reactions such as cross-coupling reactions where the benzoxaborole acts as a boronic acid surrogate.
Mechanistic Insights into Electrophilic and Nucleophilic Additions
The benzoxaborole scaffold can participate in both electrophilic and nucleophilic addition reactions. Computational chemistry is instrumental in dissecting the intricate details of these mechanisms.
Electrophilic Addition: The aromatic ring of 7-Fluorobenzo[c] scispace.comnih.govoxaborol-1(3H)-ol can undergo electrophilic attack. Computational models can predict the most likely site of attack by analyzing the electron density distribution and the stability of the resulting carbocation intermediates (arenium ions). The fluorine atom, being an electron-withdrawing group, is expected to deactivate the ring towards electrophilic substitution, and computational studies can quantify this deactivating effect and predict the regioselectivity of the reaction.
Nucleophilic Addition: The boron atom in the oxaborole ring is Lewis acidic and can be a target for nucleophiles. Computational studies can model the addition of a nucleophile to the boron center, which can lead to the formation of a tetracoordinate boronate complex. The reaction pathway, including the geometry of the transition state and the stability of the intermediate, can be thoroughly investigated. Furthermore, these calculations can shed light on how the fluorine substituent modulates the Lewis acidity of the boron atom and, consequently, the rate of nucleophilic addition.
Structure-Activity Relationship (SAR) from a Computational Perspective
Understanding the relationship between the structure of a molecule and its biological activity is paramount in drug discovery. Computational approaches provide a detailed framework for elucidating the SAR of 7-Fluorobenzo[c] scispace.comnih.govoxaborol-1(3H)-ol and its derivatives, offering predictive power for designing more potent and selective compounds.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. For 7-Fluorobenzo[c] scispace.comnih.govoxaborol-1(3H)-ol, docking studies can identify potential biological targets and elucidate the key interactions that govern binding.
These simulations can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the active site of a protein. For example, the hydroxyl group on the boron atom can act as a hydrogen bond donor or acceptor, and the fluorine atom can participate in halogen bonding or other electrostatic interactions. The results of molecular docking can be visualized to provide a 3D representation of the binding mode, which is invaluable for understanding the molecular basis of activity.
A hypothetical molecular docking study of 7-Fluorobenzo[c] scispace.comnih.govoxaborol-1(3H)-ol with a target enzyme could yield the following type of data:
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | Serine 123 (OH) | 2.1 |
| Hydrogen Bond | Glycine 125 (NH) | 2.5 |
| Hydrophobic | Leucine 89 | 3.8 |
| Halogen Bond | Tyrosine 150 (OH) | 3.2 |
Binding Free Energy Calculations (e.g., MM/GBSA)
To obtain a more quantitative prediction of binding affinity, molecular mechanics/generalized Born surface area (MM/GBSA) calculations can be performed. This method estimates the free energy of binding of a ligand to a protein by combining molecular mechanics energies with a continuum solvation model.
A sample table of results from an MM/GBSA calculation might look like this:
| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| 7-Fluorobenzo[c] scispace.comnih.govoxaborol-1(3H)-ol | -8.5 | -25.3 | -15.8 | 32.6 |
| Analogue A | -9.2 | -28.1 | -17.2 | 36.1 |
| Analogue B | -7.1 | -22.5 | -13.4 | 28.8 |
These computational and theoretical investigations provide a detailed and dynamic picture of the chemical and biological behavior of 7-Fluorobenzo[c] scispace.comnih.govoxaborol-1(3H)-ol. They not only rationalize experimental observations but also guide the design of new experiments and the development of novel benzoxaborole derivatives with tailored properties.
Molecular Mechanisms of Biological and Chemical Interactions
Boron-Nucleophile Adduct Formation and Recognition
A key feature of the boron atom in benzoxaboroles is its ability to form stable, reversible covalent bonds with nucleophilic functional groups. This capacity is central to its mechanism of action and molecular recognition capabilities.
Boronic acids are well-established as functional groups that can form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. rsc.org This reactivity extends to benzoxaboroles and is crucial for their interaction with a wide range of biological molecules. Saccharides and catechols, which are rich in diol motifs, are primary targets for such interactions. rsc.org
A significant example of this interaction is observed in the inhibition of aminoacyl-tRNA synthetases. The antifungal agent AN2690, a 5-fluoro-benzoxaborole, forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) on tRNALeu. nih.gov This interaction, which involves the formation of a five-membered boronate ester ring, effectively traps the tRNA molecule in the editing site of the enzyme, leading to the inhibition of protein synthesis. nih.gov The formation of these cyclic esters is a common mechanism for boronic acid-based receptors in recognizing and binding to specific biological targets. rsc.orgresearchgate.net
The boron atom in 7-Fluorobenzo[c] nih.govnih.govoxaborol-1(3H)-ol possesses an empty p-orbital, making it a Lewis acid capable of accepting a lone pair of electrons from a Lewis base. rsc.orgnih.gov This Lewis acidity is a fundamental driver of its molecular recognition properties. The sp2 hybridized boron atom readily interacts with nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites. rsc.org This interaction leads to the formation of a stable tetrahedral borate (B1201080), which can inhibit enzyme activity by blocking the catalytic function of the amino acid. rsc.org The physicochemical properties of benzoxaboroles, including the strong Lewis acidic center on the boron atom and the presence of a free hydroxyl group, are key to these interactions. nih.gov This inherent reactivity allows benzoxaboroles to form adducts and engage with biological targets. nih.gov
Enzyme Interaction and Modulation Mechanisms
The unique chemical properties of the benzoxaborole moiety enable it to inhibit a diverse range of enzymes through various mechanisms. Its ability to act as a versatile warhead allows it to target enzymes from different classes, including synthetases, metalloenzymes, and hydrolases.
Benzoxaboroles are potent inhibitors of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. rsc.orgresearchgate.net Their mechanism of action is distinct from other LeuRS inhibitors. nih.gov The inhibition occurs through a novel mechanism known as Oxaborole tRNA Trapping (OBORT). nih.gov
In this process, the benzoxaborole molecule enters the editing site of the LeuRS enzyme. There, the boron atom mediates the formation of a stable, covalent adduct between the benzoxaborole and the 3'-terminal adenosine of tRNALeu. nih.gov This adduct effectively traps the tRNA molecule within the editing domain, preventing the catalytic turnover required for the synthesis of leucyl-tRNALeu. nih.govnih.gov The consequence is a blockage of protein synthesis, leading to antimicrobial effects. nih.govnih.gov A derivative of the subject compound, (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c] nih.govnih.govoxaborol-1(3H)-ol (GSK656), has been identified as a potent and selective inhibitor of Mycobacterium tuberculosis LeuRS, demonstrating the therapeutic potential of this mechanism. nih.gov
Table 1: Inhibition Data for a Benzoxaborole LeuRS Inhibitor (GSK656) This table is interactive. Click on the headers to sort the data.
| Target Enzyme | Species | IC50 (μM) |
|---|---|---|
| Leucyl-tRNA Synthetase (LeuRS) | M. tuberculosis | 0.20 |
| Mitochondrial LeuRS | Human | >300 |
| Cytoplasmic LeuRS | Human | 132 |
Data sourced from Li et al., 2017. nih.gov
Benzoxaboroles have been identified as a novel chemotype for the inhibition of carbonic anhydrases (CAs), a family of zinc-metalloenzymes. rsc.orgrsc.orgresearchgate.net These enzymes are crucial in various physiological processes, and their inhibition has therapeutic applications. rsc.org
The inhibitory action of benzoxaboroles on CAs involves direct interaction with the catalytic zinc ion (Zn2+) in the enzyme's active site. researchgate.netacs.org The benzoxaborole binds to the active site in its tetrahedral anionic form. acs.orgnih.gov Structural analyses have revealed two primary binding modes:
One of the hydroxyl groups of the benzoxaborole coordinates directly to the zinc ion, completing its tetrahedral coordination geometry. acs.orgnih.gov
Both a hydroxyl group and the intracyclic oxygen of the benzoxaborole coordinate with the zinc ion, resulting in a trigonal bipyramidal geometry. acs.org
The specific binding mode and inhibitory potency can be modulated by substitutions on the benzoxaborole ring, allowing for the development of isoform-selective inhibitors. acs.orgnih.gov For instance, a series of 6-substituted benzoxaboroles demonstrated nanomolar inhibitory activities against β-CAs from pathogenic fungi while showing selectivity over the human isoforms hCA I and hCA II. nih.gov The benzoxaborole motif also serves as an effective warhead for inhibiting autotaxin, another zinc-dependent enzyme, where it mimics the binding of boronic acids to the active site containing Thr209 and zinc atoms. nih.gov
The versatility of the benzoxaborole scaffold extends to its ability to modulate other important enzyme classes, highlighting its potential as a privileged structure in medicinal chemistry. acs.org
Phosphodiesterases (PDEs): Benzoxaboroles are effective inhibitors of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in inflammatory responses by degrading cyclic adenosine monophosphate (cAMP). nih.govnih.govfrontiersin.org By inhibiting PDE4, benzoxaboroles increase intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-23, and IL-17. nih.gov Structural studies show that the oxaborole group chelates the bimetal center in the catalytic domain of PDE4, mimicking the position of the phosphate (B84403) group of the natural substrate, cAMP. nih.gov
β-Lactamases: The benzoxaborole moiety has been successfully utilized to design a new class of β-lactamase inhibitors. nih.govresearchgate.netresearchgate.net These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. frontiersin.org Boron-based compounds can inhibit both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). nih.gov The mechanism involves the electrophilic boron atom forming a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases. researchgate.net For example, 6-aryloxy benzoxaborole derivatives have been shown to inhibit Class C β-lactamases like AmpC P99 and CMY-2 with Ki values in the low nanomolar range, restoring the efficacy of antibiotics such as ceftazidime. nih.gov
Kinases: The benzoxaborole structure has been identified as a novel scaffold for kinase inhibition. nih.gov Specifically, (aminomethylphenoxy)benzoxaboroles were found to be potent inhibitors of Rho-activated kinase (ROCK). nih.gov X-ray crystallography revealed that the drug binds in the ATP pocket, where the oxaborole moiety forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov This interaction, coupled with another interaction between the compound's aminomethyl group and a key aspartic acid residue, leads to competitive inhibition with respect to ATP and high selectivity across the kinome. nih.gov
Table 2: Enzyme Classes Inhibited by Benzoxaborole Derivatives This table is interactive. Click on the headers to sort the data.
| Enzyme Class | Specific Enzyme Example | Mechanism/Interaction Highlight |
|---|---|---|
| Aminoacyl-tRNA Synthetases | Leucyl-tRNA Synthetase (LeuRS) | Forms adduct with tRNA, trapping it in the enzyme editing site. |
| Metalloenzymes | Carbonic Anhydrase (CA) | Coordinates with the catalytic Zn2+ ion in the active site. |
| Hydrolases | Phosphodiesterase-4 (PDE4) | Oxaborole group chelates the catalytic bimetal center. |
| Hydrolases | β-Lactamase (e.g., AmpC) | Forms a reversible covalent bond with the active site serine. |
| Transferases | Rho-activated Kinase (ROCK) | Binds to the ATP pocket, forming hydrogen bonds with the hinge region. |
Influence of Fluorine Substitution on Molecular Interactions
The introduction of a fluorine atom at the 7-position of the benzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol scaffold significantly modulates its electronic properties and conformational behavior. This substitution, being ortho to the boronic acid functionality, imparts unique characteristics to the molecule that influence its reactivity and interactions.
Electronic and Steric Effects of Fluorine on Reactivity
The electronic influence of the fluorine atom at the 7-position of benzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol presents a notable exception to the general trends observed for fluorinated arylboronic acids. Typically, the strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid. However, in the case of 7-fluorobenzoxaborole, the pKa value is 7.42, which is slightly higher than that of the unsubstituted parent compound (pKa 7.39). This indicates a decrease in acidity, contrary to the expected electronic effect.
This anomaly can be attributed to a combination of electronic and steric factors. While fluorine exerts a powerful inductive electron-withdrawing effect, its placement at the ortho position introduces significant steric hindrance around the boron center. This steric bulk can impede the change in hybridization from sp2 to sp3 that occurs upon formation of the tetrahedral boronate anion, thereby disfavoring its formation and leading to a decrease in acidity. nih.gov For comparison, other fluoro-isomers of benzoxaborole exhibit lower pKa values, highlighting the unique effect of the 7-position substitution.
Table 1: Acidity (pKa) of Fluorobenzoxaborole Isomers
| Compound | pKa Value |
| Benzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol | 7.39 |
| 4-Fluorobenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol | 6.57 |
| 5-Fluorobenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol | 6.97 |
| 6-Fluorobenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol | 6.36 |
| 7-Fluorobenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol | 7.42 |
Data sourced from scientific literature.
Impact on Intramolecular Hydrogen Bonding and Conformational Preferences
The fluorine atom at the 7-position plays a crucial role in dictating the conformational preferences of the molecule through the formation of an intramolecular hydrogen bond. Spectroscopic evidence, particularly from ¹⁹F NMR data, strongly suggests the presence of a B-O-H···F intramolecular hydrogen bond. nih.gov This interaction involves the hydroxyl group on the boron atom acting as a hydrogen bond donor and the adjacent fluorine atom serving as the acceptor.
While a definitive crystal structure of 7-Fluorobenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol is not available in the reviewed literature, computational studies and NMR spectroscopic analyses of related fluorinated aromatic compounds support the energetic favorability of such intramolecular hydrogen bonds. nih.govnih.gov These interactions can lead to discernible through-space couplings in NMR spectra, providing direct evidence of their existence in solution. nih.gov The strength of this hydrogen bond will influence the equilibrium between different conformational isomers and can be a key determinant of the molecule's biological activity.
Advanced Applications in Chemical Science and Technology
Catalysis in Organic Synthesis
The inherent Lewis acidity of the boron center and the potential for chiral modifications make benzoxaboroles attractive candidates for catalytic applications. While extensive research exists for the broader class of benzoxaboroles, the specific catalytic applications of the 7-fluoro isomer are an emerging area of study.
Lewis Acid Catalysis and Small Molecule Activation
The boron atom in 7-Fluorobenzo[c] youtube.comnih.govoxaborol-1(3H)-ol possesses a vacant p-orbital, rendering it a Lewis acidic center. This characteristic allows it to interact with Lewis basic substrates, thereby activating them for subsequent chemical transformations. This activation can facilitate a variety of organic reactions, including but not limited to, additions, cycloadditions, and rearrangement reactions. The electron-withdrawing nature of the fluorine atom at the 7-position is expected to enhance the Lewis acidity of the boron center compared to its non-fluorinated counterpart, potentially leading to increased catalytic activity. However, specific studies detailing the use of 7-Fluorobenzo[c] youtube.comnih.govoxaborol-1(3H)-ol as a Lewis acid catalyst for small molecule activation are not extensively documented in the current scientific literature.
Asymmetric Synthesis and Stereocontrol
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective synthesis of one enantiomer of a chiral molecule. While the parent benzoxaborole scaffold can be derivatized with chiral auxiliaries to induce stereocontrol, specific research demonstrating the application of chiral derivatives of 7-Fluorobenzo[c] youtube.comnih.govoxaborol-1(3H)-ol in asymmetric synthesis and stereocontrol is limited. The principles of asymmetric catalysis suggest that a chiral version of this molecule could be a valuable tool for enantioselective transformations. nih.gov
Transition Metal-Catalyzed Processes (e.g., Suzuki-Miyaura Coupling)
Benzoxaboroles are structurally related to boronic acids, which are key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. youtube.comnih.govthieme-connect.deresearchgate.netmdpi.com This reaction is a powerful method for the formation of carbon-carbon bonds. Organoboron compounds, in general, are crucial for these transformations. nih.gov Although fluorinated biphenyls are important motifs in medicinal chemistry and materials science, and are often synthesized via Suzuki-Miyaura coupling, specific examples utilizing 7-Fluorobenzo[c] youtube.comnih.govoxaborol-1(3H)-ol as the boron-containing coupling partner are not prominently reported. thieme-connect.demdpi.com The reactivity of the C-B bond in this compound would be a key determinant of its utility in such processes.
C-H Activation and Borylation Reactions
Direct C-H activation and subsequent borylation are highly sought-after reactions for the efficient functionalization of organic molecules. Transition metal-catalyzed C-H activation has become a sustainable strategy for synthesizing fluorinated molecules. nih.gov While benzoxaboroles can be synthesized through C-H borylation, the use of 7-Fluorobenzo[c] youtube.comnih.govoxaborol-1(3H)-ol as a catalyst or reagent in C-H activation or borylation reactions is an area that warrants further investigation.
Materials Science and Functional Materials Development
The rigid, planar structure and the presence of a reactive boronic acid surrogate make benzoxaboroles valuable building blocks for the construction of porous and functional materials.
Building Blocks for Covalent Organic Frameworks and Hydrogels
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties. mdpi.comresearchgate.netsruc.ac.uknih.gov They are constructed from organic building blocks linked by strong covalent bonds. nih.gov Boronic acids and their derivatives are common monomers for the synthesis of boronate-ester linked COFs. mdpi.com Given its structure, 7-Fluorobenzo[c] youtube.comnih.govoxaborol-1(3H)-ol could potentially serve as a bifunctional linker in the synthesis of novel COFs. The fluorine substituent could impart unique properties to the resulting framework, such as altered hydrophobicity, electronic properties, and gas sorption capabilities. However, the literature does not currently contain specific examples of COFs constructed using 7-Fluorobenzo[c] youtube.comnih.govoxaborol-1(3H)-ol.
Similarly, low molecular weight gelators are used to form supramolecular hydrogels, which have applications in areas like drug delivery. nih.gov The ability of boronic acids to form reversible covalent bonds with diols makes them attractive components for self-healing and stimuli-responsive hydrogels. While the potential exists, the use of 7-Fluorobenzo[c] youtube.comnih.govoxaborol-1(3H)-ol in the development of hydrogels has not been specifically reported.
Optoelectronic Applications (e.g., Organic Light Emitting Diodes, Organic Photovoltaic Solar Cells)
The field of organic electronics has seen exponential growth, with a continuous demand for novel materials exhibiting tailored photophysical and electronic properties. While specific studies on 7-Fluorobenzo[c] enamine.netnih.govoxaborol-1(3H)-ol for optoelectronic applications are not extensively reported, the broader family of organoboron compounds, including those with structures analogous to benzoxaboroles, has shown promise.
Organoboron compounds are recognized for their electron-accepting nature, which makes them suitable components in donor-acceptor architectures crucial for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) solar cells. rsc.org In OLEDs, these materials can function as electron transporters or as part of the emissive layer. For instance, carbazole-triarylborane hybrids have been extensively studied for their tunable charge-transfer characteristics and high luminous efficiency. rsc.org The integration of a benzoxaborole moiety could potentially offer similar functionalities.
In the context of OPVs, the development of novel electron acceptor materials is a key area of research. nih.gov Benzoxadiazole-based conjugated polymers, which share some structural similarities with benzoxaboroles, have been synthesized and investigated for their photovoltaic properties. metu.edu.tr The electron-deficient boron center in a benzoxaborole could be leveraged to design new acceptor materials for OPV devices. The fluorine substituent in 7-Fluorobenzo[c] enamine.netnih.govoxaborol-1(3H)-ol could further modulate the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter for efficient charge transfer in OPVs.
While direct applications of 7-Fluorobenzo[c] enamine.netnih.govoxaborol-1(3H)-ol in OLEDs and OPVs are yet to be demonstrated, the fundamental properties of the benzoxaborole scaffold suggest it as a viable candidate for future research in this area.
Table 1: Properties of Representative Materials in Optoelectronic Applications
| Compound Class | Role in Device | Key Properties |
| Carbazole-triarylborane hybrids | Emitter, Host (OLEDs) | Tunable charge-transfer, high photostability, high luminous efficiency rsc.org |
| Benzoxadiazole-based polymers | Donor (OPVs) | Tunable bandgap, good charge transport metu.edu.tr |
| Coumarin derivatives | Emitter (OLEDs) | High fluorescence quantum yields, color tunability mdpi.com |
Stimuli-Responsive Materials (e.g., Thermochromic and Luminescent Systems)
Stimuli-responsive materials, which change their properties in response to external triggers like temperature, light, or pH, are at the forefront of materials science. nih.govrsc.org While specific research on 7-Fluorobenzo[c] enamine.netnih.govoxaborol-1(3H)-ol in this domain is limited, the inherent reactivity of the boronic acid functional group within the benzoxaborole structure makes it an attractive platform for creating such "smart" materials. mdpi.com
The interaction of boronic acids with diols is pH-dependent, which can be harnessed to create pH-responsive systems. This reversible covalent interaction can be used to control the assembly and disassembly of polymeric materials or to modulate the properties of small molecules.
Thermochromic and luminescent systems based on organoboron compounds have also been reported. kyoto-u.ac.jpmdpi.comresearchgate.net These materials exhibit changes in their color or emission properties with variations in temperature. The mechanisms often involve temperature-induced changes in molecular conformation or aggregation state, which in turn affect the electronic structure and photophysical properties. For example, some boron pyridylenolate complexes exhibit thermochromic luminescence. researchgate.net While not a benzoxaborole, this demonstrates the potential of boron-containing heterocycles in this application. The fluorine atom in 7-Fluorobenzo[c] enamine.netnih.govoxaborol-1(3H)-ol could influence intermolecular interactions, such as π-π stacking, which are often crucial for the performance of thermochromic and luminescent materials.
Table 2: Examples of Stimuli-Responsive Boron-Based Systems
| System | Stimulus | Observed Response | Potential Application |
| Boronic acid-functionalized hydrogels | pH, Glucose | Swelling/deswelling | Drug delivery, sensors mdpi.comnih.gov |
| Boron pyridylenolate complexes | Temperature | Change in luminescence color | Temperature sensors researchgate.net |
| Bis(ortho-carborane)-substituted benzobithiophene | Temperature | Bathochromic shift in emission | Smart windows, molecular thermometers kyoto-u.ac.jp |
Polymer Synthesis and N-Coordinated Organoboron Polymers
The benzoxaborole moiety can be incorporated into polymer chains to create materials with unique properties and functionalities. The hydroxyl group on the boron atom provides a reactive site for polymerization reactions. Furthermore, the Lewis acidic boron center can interact with Lewis bases, such as nitrogen atoms, to form N-coordinated organoboron polymers.
These polymers are of interest due to the dynamic nature of the B-N coordination bond, which can impart stimuli-responsive and self-healing properties to the material. The strength of the B-N bond can be tuned by modifying the electronic properties of the boron and nitrogen centers. The presence of a fluorine atom in 7-Fluorobenzo[c] enamine.netnih.govoxaborol-1(3H)-ol would increase the Lewis acidity of the boron atom, potentially leading to stronger coordination with nitrogen-containing monomers or polymers.
While specific examples of polymers derived from 7-Fluorobenzo[c] enamine.netnih.govoxaborol-1(3H)-ol are not widely reported, the general strategies for incorporating benzoxaboroles into polymers are applicable. These include the synthesis of benzoxaborole-containing monomers that can be subsequently polymerized, or the post-functionalization of existing polymers with benzoxaborole units.
Chemical Biology Probes and Molecular Tools
The ability of the benzoxaborole scaffold to reversibly bind with 1,2- and 1,3-diols has made it a valuable tool in chemical biology for the development of sensors, probes, and bioconjugation agents. nih.govresearchgate.net
Design of Molecular Sensors and Receptors
The design of molecular sensors and receptors for the selective recognition of biologically important molecules is a key area of research in chemical biology. mdpi.comrsc.orgresearchgate.netresearchgate.net Benzoxaboroles have emerged as promising building blocks for the construction of sensors for saccharides and other diol-containing molecules due to their enhanced affinity and selectivity compared to simple phenylboronic acids. nih.govbath.ac.uk
The binding of a diol to the benzoxaborole moiety can be transduced into a measurable signal, such as a change in fluorescence or color. For example, a benzoxaborole can be coupled with a fluorophore in such a way that diol binding modulates the fluorescence output. The fluorine atom in 7-Fluorobenzo[c] enamine.netnih.govoxaborol-1(3H)-ol can influence the pKa of the boronic acid, which in turn affects the optimal pH for diol binding. This allows for the fine-tuning of the sensor's properties for specific biological applications.
Scaffolds for Bioconjugation and Probe Development
The benzoxaborole moiety serves as a versatile scaffold for the development of chemical probes and for bioconjugation. tcichemicals.com Its ability to form stable yet reversible covalent bonds with diols present on biomolecules, such as glycoproteins and ribonucleosides, allows for the targeted labeling and imaging of these molecules in biological systems.
For instance, a benzoxaborole derivative can be attached to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to create a probe for detecting specific glycoproteins on the cell surface. The relatively small size of the benzoxaborole scaffold is advantageous as it is less likely to perturb the biological system being studied. The development of fluorogenic reagents based on related benzofurazan (B1196253) structures for the detection of thiols further highlights the utility of such heterocyclic systems in probe design. acs.orgnih.govresearchgate.net While not a benzoxaborole, this demonstrates the broader potential of fluorinated benz-heterocycles in chemical biology.
Future Research Directions and Perspectives
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of complex organic molecules, including fluorinated benzoxaboroles, is increasingly scrutinized through the lens of environmental sustainability. Future research must prioritize the development of green and sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas for innovation include:
Catalytic C-H Borylation and Fluorination: Moving away from traditional multi-step syntheses, research should focus on direct C-H functionalization techniques. Developing catalytic systems that enable selective borylation and fluorination of aromatic precursors in a single pot would represent a significant advancement in atom economy. nih.gov Photoredox catalysis, which utilizes light to drive chemical reactions, offers a promising avenue for activating C-H and B-H bonds under mild conditions. nih.gov
Biocatalysis and Enzymatic Approaches: The use of enzymes for key synthetic steps can offer unparalleled selectivity and milder reaction conditions. Exploring enzymes like amidases for asymmetric cyclization or other biocatalysts for fluorination could lead to more sustainable routes. rsc.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting synthetic routes for 7-fluorobenzoxaborole to flow chemistry could enhance efficiency and reduce the environmental footprint of its production.
Alternative Solvents: Research into replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is crucial for reducing the environmental impact of synthesis.
| Green Synthesis Strategy | Objective | Potential Advantage |
| Direct C-H Functionalization | Reduce step count from pre-functionalized starting materials. | Higher atom economy, less waste. |
| Photoredox Catalysis | Utilize light energy to drive reactions. | Mild reaction conditions, high functional group tolerance. nih.gov |
| Enzymatic Synthesis | Employ biocatalysts for specific transformations. | High selectivity, biodegradable catalysts, mild conditions. rsc.org |
| Flow Chemistry | Transition from batch to continuous processing. | Enhanced safety, scalability, and process control. |
| Green Solvents | Replace hazardous solvents with benign alternatives. | Reduced environmental pollution and health risks. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A profound understanding of the structure, dynamics, and reactivity of 7-fluorobenzoxaborole is essential for its rational design and application. The integration of advanced analytical and computational methods will be instrumental in achieving this.
Advanced NMR Spectroscopy: While standard ¹H, ¹³C, and ¹¹B NMR are routine, advanced techniques can provide deeper insights. nih.gov Two-dimensional NMR (2D NMR) spectroscopy can elucidate complex structural correlations. Variable-temperature NMR (VT-NMR) studies are critical for characterizing the dynamic equilibrium between the cyclic benzoxaborole form and its open-chain boronic acid counterpart in solution, a key aspect of its biological activity. nih.govacs.org Furthermore, ¹⁹F NMR offers a sensitive probe to study the local electronic environment and intermolecular interactions involving the fluorine atom. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining solid-state molecular structure. Obtaining the crystal structure of 7-fluorobenzoxaborole would provide precise data on bond lengths, angles, and intermolecular packing, including the potential for hydrogen bonding, which influences its physical properties. mit.edu
Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for complementing experimental data. nih.gov DFT can be used to:
Predict spectroscopic properties (e.g., NMR chemical shifts).
Model the transition states of reactions to elucidate mechanisms. mit.edu
Calculate the relative stabilities of different conformations and tautomers.
Evaluate the Lewis acidity of the boron center and how it is modulated by the fluorine substituent. acs.org
| Technique | Information Gained | Relevance to 7-Fluorobenzoxaborole |
| Variable-Temperature NMR | Characterization of dynamic equilibria in solution. | Understanding the ring-chain tautomerism crucial for biological interactions. acs.org |
| ¹⁹F NMR Spectroscopy | Probing the electronic environment of the fluorine atom. | Assessing intramolecular and intermolecular interactions. researchgate.net |
| X-ray Crystallography | Precise solid-state structure and intermolecular forces. | Definitive confirmation of molecular geometry and packing. mit.edu |
| Density Functional Theory (DFT) | Reaction mechanisms, transition states, electronic properties. | Predicting reactivity and guiding experimental design. nih.gov |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The benzoxaborole scaffold is a versatile building block in organic synthesis. researchgate.net Future research should aim to uncover novel reactivity patterns for 7-fluorobenzoxaborole, leveraging its unique structural and electronic features.
Transition Metal-Catalyzed Cross-Coupling: Benzoxaboroles can participate in Suzuki-Miyaura coupling reactions, serving as building blocks for more complex molecular architectures. acs.org Exploring the scope of this reactivity with the 7-fluoro derivative is a key area for investigation.
Diol and Saccharide Binding: A hallmark of boronic acids and their derivatives is the ability to form reversible covalent bonds with diols. acs.orgnih.gov The Lewis acidity of the boron atom in 7-fluorobenzoxaborole, enhanced by the electron-withdrawing fluorine, should be quantitatively studied for its binding affinity with various biologically relevant saccharides. This could lead to applications in biosensing and diagnostics. nih.gov
Asymmetric Catalysis: The development of enantioselective transformations is a cornerstone of modern organic synthesis. Investigating the potential of chiral derivatives of 7-fluorobenzoxaborole as ligands or catalysts in asymmetric reactions is a promising frontier. For instance, desymmetric reduction of prochiral dialdehydes has been achieved using related boron compounds. acs.org
Rearrangement Reactions: Exploring novel rearrangements, such as the Bora-Brook rearrangement, could provide new synthetic pathways to axially chiral compounds or other structurally unique molecules starting from 7-fluorobenzoxaborole precursors. acs.org
Strategic Design for Expanded Chemical Space with Fluorinated Organoboron Compounds
Fluorinated organoboron compounds are highly valuable in medicinal chemistry, combining the versatile reactivity of the organoboron moiety with the unique properties of fluorine. nih.govacs.org 7-Fluorobenzo[c] nih.govnih.govoxaborol-1(3H)-ol serves as an excellent starting point for strategically expanding the accessible chemical space.
Late-Stage Fluorination: Developing methods for the late-stage introduction of fluorine onto pre-existing benzoxaborole scaffolds is a highly desirable strategy in drug discovery, as it allows for the rapid generation of new analogues with potentially improved properties. rsc.org
Synthesis of Derivatives: A systematic exploration of derivatives is warranted. This includes modifying substituents on the aromatic ring, at the C3 position of the oxaborole ring, and on the boron-hydroxyl group. Such modifications can fine-tune the compound's steric and electronic properties, solubility, and biological target specificity. researchgate.net
Scaffold Hopping and Bioisosteric Replacement: Research should explore the synthesis of analogues where the benzoxaborole core is replaced by related heterocyclic systems, such as benzosiloxaboroles or benzoxazaborines, while retaining the key fluorine substituent. nih.govmdpi.com This approach can lead to compounds with novel pharmacological profiles.
Synergistic Approaches in Catalysis and Advanced Materials Science
The unique properties of 7-fluorobenzoxaborole suggest potential applications beyond pharmaceuticals, particularly in catalysis and materials science.
Organocatalysis: Boronic acids can act as organocatalysts for various transformations. mit.edu The enhanced Lewis acidity of 7-fluorobenzoxaborole could make it a more effective catalyst for reactions such as the conversion of biomass-derived sugars. mit.edu
Sensing and Diagnostics: The ability of benzoxaboroles to bind with diols can be exploited for the development of sensors for saccharides, glycoproteins, and other important bioanalytes. nih.govnih.gov The fluorine atom can serve as a ¹⁹F NMR reporter, enabling detection in complex biological media.
Materials Science: Organoboron compounds are being investigated for applications in materials science, including the development of luminescent materials and organic electronics. mdpi.com The incorporation of the fluorinated benzoxaborole moiety into polymers or other macromolecular structures could lead to materials with novel optical or electronic properties.
Q & A
Basic Synthesis and Reaction Optimization
Q: What is the typical synthetic route for 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol, and how can reaction conditions be optimized for yield? A: The compound is commonly synthesized via base-catalyzed nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, fluorinated precursors like 2-bromo-3-fluorobenzaldehyde (CAS# 6630-33-7) are reacted with boronate esters (e.g., triisopropylborate) under palladium catalysis . Critical conditions include inert atmosphere (nitrogen/argon), temperatures between 80–90°C, and bases like sodium carbonate. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aryl halide to boronate) and catalyst loading (0.05–0.1 mol% Pd(OAc)₂). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Advanced Fluorination Strategies
Q: How is regioselective fluorine incorporation achieved at the 7-position, and what electronic effects does this introduce? A: Fluorination is typically performed using electrophilic fluorinating agents (e.g., Selectfluor®) or via directed ortho-metalation. For example, lithiation of a protected benzooxaborole intermediate followed by reaction with N-fluoropyridinium salts introduces fluorine at the 7-position . The electron-withdrawing fluorine alters the compound’s electronic profile, increasing the Lewis acidity of the boronic acid moiety (pKa reduction by ~1–2 units), which enhances its reactivity in coordination-driven applications (e.g., enzyme inhibition) .
Structural Characterization Techniques
Q: Which spectroscopic methods are most reliable for confirming the structure and purity of this compound? A: Key techniques include:
- ¹H/¹³C NMR : Distinct signals for the fluorinated aromatic proton (δ ~7.2–7.5 ppm) and borole oxygen (δ ~3.5–4.0 ppm) in DMSO-d₆ .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 182.05 for C₇H₅BFO₂⁺) .
- X-ray crystallography : Resolves boronic ester geometry and hydrogen-bonding interactions .
Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Reactivity in Cross-Coupling Reactions
Q: How does the 7-fluoro substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling? A: The fluorine atom enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the oxaborole ring may reduce coupling efficiency compared to non-fluorinated analogs. For example, reactions with aryl halides require higher catalyst loadings (0.2 mol% Pd(PPh₃)₄) and prolonged reaction times (24–48 hours) .
Safety and Handling Protocols
Q: What are the primary safety hazards, and what PPE is recommended for handling this compound? A: Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of irritant vapors .
- Storage : Under inert gas (argon) at 2–8°C, separated from oxidizers .
Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .
Chiral Resolution of Enantiomers
Q: What chromatographic methods are effective for resolving enantiomers of fluorinated oxaboroles? A: Chiral HPLC using columns like Chiralpak AD or ChiralCel OZ-H with mobile phases of CO₂/ethanol (1:1) achieves baseline separation. For example, racemic 7-ethoxy-4-fluoro derivatives are resolved with >99% enantiomeric excess (ee) under supercritical fluid chromatography (SFC) conditions .
Pharmacological Profiling
Q: What in vitro assays are used to evaluate the bioactivity of 7-fluorinated oxaboroles? A: Common assays include:
- Enzyme inhibition : Fluorine’s electron-withdrawing effect enhances binding to serine hydrolases (e.g., β-lactamase) in kinetic assays .
- MIC testing : Against Gram-negative bacteria (e.g., E. coli) to assess antibacterial potential .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .
Addressing Data Contradictions
Q: How can researchers resolve discrepancies in reported melting points or spectral data? A: Variations often arise from polymorphic forms or solvent residues. Strategies include:
- Recrystallization : Using ethanol/water mixtures to obtain a consistent crystalline form.
- DSC analysis : Differentiates polymorphs by endothermic peaks .
- Cross-referencing : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) and synthesis batches .
Computational Modeling Applications
Q: How can DFT calculations guide the design of derivatives with enhanced stability? A: Density functional theory (B3LYP/6-31G*) predicts bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess hydrolytic stability. For example, fluorine substitution reduces HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), indicating slower oxidation .
Stability Under Physiological Conditions
Q: What degradation pathways occur in aqueous or biological media, and how are they mitigated? A: Hydrolysis of the oxaborole ring is the primary degradation pathway (t₁/₂ ~8 hours in PBS at pH 7.4). Stabilization strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
